2-[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxypropanimidamide
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Overview
Description
2-[(5-Chloroquinolin-8-yl)oxy]-N’-hydroxypropanimidamide is a synthetic compound that belongs to the class of quinoline derivatives This compound is known for its unique chemical structure, which includes a quinoline ring substituted with a chlorine atom and an oxy group, as well as a hydroxypropanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloroquinolin-8-yl)oxy]-N’-hydroxypropanimidamide typically involves the reaction of 5-chloro-8-hydroxyquinoline with appropriate reagents to introduce the hydroxypropanimidamide group. One common method involves the use of heptan-2-yl 2-chloroacetate and 5-chloro-8-hydroxyquinoline . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloroquinolin-8-yl)oxy]-N’-hydroxypropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atom in the quinoline ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the quinoline ring.
Scientific Research Applications
2-[(5-Chloroquinolin-8-yl)oxy]-N’-hydroxypropanimidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(5-Chloroquinolin-8-yl)oxy]-N’-hydroxypropanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(5-Chloroquinolin-8-yl)oxy]-N’-hydroxypropanimidamide include:
Cloquintocet-mexyl: A herbicide safener used to improve crop tolerance to herbicides.
Ethyl 2-[(5-chloroquinolin-8-yl)oxy]acetate: Another quinoline derivative with similar structural features.
Uniqueness
What sets 2-[(5-Chloroquinolin-8-yl)oxy]-N’-hydroxypropanimidamide apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
58889-07-9 |
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Molecular Formula |
C12H12ClN3O2 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxy-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C12H12ClN3O2/c1-7(12(14)16-17)18-10-5-4-9(13)8-3-2-6-15-11(8)10/h2-7,17H,1H3,(H2,14,16) |
InChI Key |
SQQMHYHHHBRANV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=NO)N)OC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origin of Product |
United States |
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